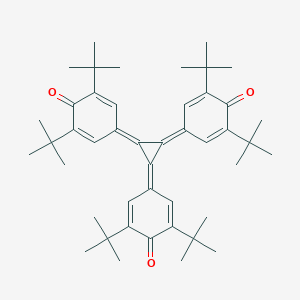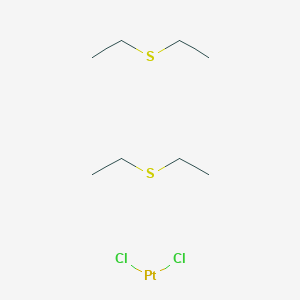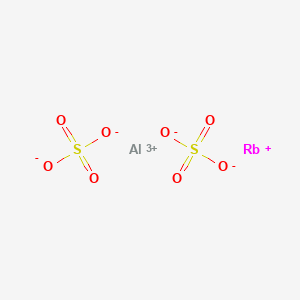
Carbonato de magnesio básico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimagnesium;carbonate;dihydroxide, also known as magnesium carbonate hydroxide, is a chemical compound with the formula Mg₂(CO₃)(OH)₂. It is a white, odorless powder that is commonly used in various industrial and scientific applications. This compound is known for its stability and versatility, making it a valuable material in different fields.
Aplicaciones Científicas De Investigación
Dimagnesium;carbonate;dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: Employed in studies related to mineral metabolism and as a supplement in cell culture media.
Medicine: Utilized as an antacid and laxative due to its ability to neutralize stomach acid and promote bowel movements
Mecanismo De Acción
Target of Action
The primary target of Dimagnesium Carbonate Dihydroxide is the stomach acid . It is used as an antacid for symptomatic relief of heartburn, indigestion, and upset stomach .
Mode of Action
Dimagnesium Carbonate Dihydroxide reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid in the stomach . This interaction helps to alleviate symptoms associated with excess stomach acid.
Biochemical Pathways
Magnesium, a component of Dimagnesium Carbonate Dihydroxide, plays a crucial role in over 300 enzymatic reactions in the body, including energy metabolism and nucleic acid synthesis . It is also involved in various physiological functions, and its deficiency can induce changes in biochemical pathways, increasing the risk of illness and chronic degenerative diseases .
Pharmacokinetics
About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg , and about 50% distributes to bone . Approximately 30% of magnesium is bound to proteins .
Result of Action
The result of the action of Dimagnesium Carbonate Dihydroxide is the neutralization of stomach acid, which provides relief from symptoms of heartburn, indigestion, and upset stomach .
Análisis Bioquímico
Biochemical Properties
Dimagnesium carbonate dihydroxide can participate in biochemical reactions, particularly those involving magnesium-dependent enzymes . Magnesium is a cofactor for many enzymes, and it plays a crucial role in various biological processes, including DNA replication, protein synthesis, and cellular energy production
Cellular Effects
The effects of dimagnesium carbonate dihydroxide on cells are diverse and depend on the specific cellular context. For instance, magnesium, a component of the compound, is known to be essential for optimal immune function and regulating inflammation . The specific effects of dimagnesium carbonate dihydroxide on cell signaling pathways, gene expression, and cellular metabolism are still being studied.
Molecular Mechanism
It is known that magnesium can interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies on the stability, degradation, and long-term effects of the compound on cellular function in in vitro or in vivo studies are needed to better understand its biochemical properties .
Metabolic Pathways
The metabolic pathways that dimagnesium carbonate dihydroxide is involved in are not well-defined. Magnesium, a component of the compound, is involved in numerous metabolic pathways, including those related to energy production and DNA synthesis
Subcellular Localization
Future studies could investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimagnesium;carbonate;dihydroxide can be synthesized through several methods. One common method involves the reaction of magnesium salts with sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of dimagnesium;carbonate;dihydroxide. Another method involves the carbonation of magnesium hydroxide with carbon dioxide gas under controlled conditions .
Industrial Production Methods
In industrial settings, dimagnesium;carbonate;dihydroxide is often produced through the carbonation of magnesium hydroxide. This process involves bubbling carbon dioxide gas through a slurry of magnesium hydroxide in water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimagnesium;carbonate;dihydroxide undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.
Hydration and Dehydration: It can absorb water to form hydrated magnesium carbonate or lose water to form anhydrous magnesium carbonate.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with dimagnesium;carbonate;dihydroxide.
Heat: Heating the compound leads to its decomposition into magnesium oxide and carbon dioxide.
Major Products Formed
Magnesium Oxide: Formed upon decomposition.
Magnesium Salts: Formed when reacting with acids.
Carbon Dioxide and Water: By-products of decomposition and acid-base reactions.
Comparación Con Compuestos Similares
Dimagnesium;carbonate;dihydroxide can be compared with other magnesium compounds such as:
Magnesium Hydroxide: Similar in its use as an antacid and laxative but does not contain carbonate ions.
Magnesium Carbonate: Used similarly in antacid applications but lacks the hydroxide component.
Magnesium Oxide: Primarily used as a refractory material and in the production of magnesium metal.
Conclusion
Dimagnesium;carbonate;dihydroxide is a versatile compound with a wide range of applications in various fields. Its stability, reactivity, and beneficial properties make it a valuable material for scientific research, industrial processes, and medical applications.
Propiedades
IUPAC Name |
dimagnesium;carbonate;dihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRPJABTMRVCX-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Mg2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)


